2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide
Description
Key structural elements include:
- A 4-chlorophenyl group at position 1, enhancing hydrophobic interactions.
- A sulfanyl (thioether) linkage at position 4, contributing to moderate polarity.
- An N-cyclohexylacetamide side chain, which may improve solubility compared to aromatic substituents.
The molecular formula is C₉H₁₉ClN₅OS, with a calculated molecular weight of 400.9 g/mol. The cyclohexyl group likely influences pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c20-13-6-8-15(9-7-13)25-18-16(10-23-25)19(22-12-21-18)27-11-17(26)24-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFZCWLSDYELOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Introduction of the 4-chlorophenyl group: The 4-chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the sulfanyl group: The sulfanyl group is attached to the pyrazolo[3,4-d]pyrimidine core through a thiolation reaction.
Formation of the cyclohexylacetamide moiety: The final step involves the acylation of the intermediate compound with cyclohexylacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of protein kinases.
Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer and other diseases due to its ability to modulate specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with analogs from the literature:
Key Observations:
- Molecular Weight: The target compound (400.9 g/mol) is lighter than fluorinated analogs (e.g., 463.4 g/mol in ) and significantly smaller than chromenone-containing derivatives (616.9 g/mol in ).
- Substituent Effects: Sulfanyl vs. Cyclohexyl vs. Aromatic Groups: The N-cyclohexylacetamide substituent may confer better solubility compared to the N-naphthyl group in or the trifluoromethoxyphenyl in . Halogenation: The 4-chlorophenyl group in the target is structurally similar to 4-fluorophenyl in , but chlorine’s larger size and electronegativity could alter binding interactions.
Yield and Efficiency:
Substituent Impact on Bioactivity (Inferred)
- Electron-Withdrawing Groups : The 4-chlorophenyl and trifluoromethoxy groups in may enhance receptor binding via σ-hole interactions.
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a cyclohexylacetamide moiety. This configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN5OS |
| Molecular Weight | 351.87 g/mol |
| CAS Number | Not specified |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often function as inhibitors of various kinases and phosphodiesterases. Specifically, they may inhibit the activity of epidermal growth factor receptor (EGFR) , which is a significant target in cancer therapy due to its role in cell proliferation and survival .
Anticancer Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties by targeting EGFR and other kinases involved in tumor growth. For instance, a study highlighted the synthesis of new derivatives aimed at inhibiting EGFR, demonstrating that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance inhibitory potency against cancer cells .
Inhibition of Kinases
The compound has been noted for its ability to modulate serine-threonine kinases such as p70S6K and Akt , which are implicated in various signaling pathways related to cancer and inflammatory diseases. By inhibiting these kinases, the compound may disrupt critical cellular processes that promote tumorigenesis and inflammation .
Study 1: EGFR Inhibition
In a preclinical study involving various cancer cell lines, compounds structurally similar to this compound demonstrated significant inhibition of cell proliferation. The study reported IC50 values indicating effective doses for inhibiting EGFR signaling pathways in vitro .
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. The findings suggested that these compounds could reduce inflammatory markers in animal models, indicating their potential use in treating inflammatory diseases alongside their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
